molecular formula C5H10N6S2 B14001923 Pyruvaldehyde-bis-thiosemicarbazone

Pyruvaldehyde-bis-thiosemicarbazone

Cat. No.: B14001923
M. Wt: 218.3 g/mol
InChI Key: STHSEWZEHYXRIB-UHFFFAOYSA-N
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Description

Pyruvaldehyde-bis-thiosemicarbazone, and particularly its N4-methyl substituted derivative (often abbreviated as PTSM), is a versatile bis(thiosemicarbazone) ligand of significant interest in medicinal and radiopharmaceutical chemistry . Its primary research value lies in its ability to form stable, neutral, and lipophilic complexes with various metal ions, most notably copper (Cu), for applications in Positron Emission Tomography (PET) imaging . The mechanism of action for its copper complexes, such as Cu-PTSM, involves a unique intracellular "redox trapping" . After the neutral Cu(II)-PTSM complex diffuses passively across cell membranes, it is reduced by intracellular sulfhydryl groups to a positively charged Cu(I) species. This reduction triggers the decomposition of the complex, resulting in the irreversible trapping of the copper radionuclide within the cell . This trapping mechanism is directly proportional to cellular metabolic activity and blood flow, making Cu-PTSM a valuable tool for quantifying regional perfusion in tissues . In research, Cu-PTSM labeled with positron-emitting copper isotopes (e.g., 62Cu, 64Cu) has been extensively investigated as a PET tracer for evaluating blood flow in the heart (myocardial perfusion) and brain (cerebral perfusion) . It has also been applied in oncological research to measure tumor blood flow and has shown potential for inhibiting cancer cell growth in preclinical models . Beyond its well-established role in perfusion imaging, the ligand scaffold is a fundamental building block in developing diagnostic and therapeutic agents, with ongoing research exploring its antimicrobial, antiparasitic, and antineoplastic properties when complexed with different metal centers . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(carbamothioylhydrazinylidene)propan-2-ylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHSEWZEHYXRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Ligand Derivatization Strategies

General Synthetic Routes to Bis(thiosemicarbazone) Ligands

The most fundamental and widely employed method for synthesizing bis(thiosemicarbazone) ligands is the acid-catalyzed condensation reaction between a dicarbonyl compound, such as a diketone or a dialdehyde, and two equivalents of a thiosemicarbazide (B42300) derivative. nih.govresearchgate.netmdpi.com This reaction is versatile and can be adapted to produce a wide array of ligands by varying the dicarbonyl backbone and the thiosemicarbazide. nih.gov The general structure of thiosemicarbazones is R¹R²C=N-NH-CS-NH₂. researchgate.net

The thiosemicarbazone functional group is a versatile N,S donor that can coordinate with metal ions. nih.gov The synthesis can be tailored to create ligands with varying denticity, from tridentate to hexadentate, and can also lead to the formation of multinuclear complexes. nih.gov

A typical synthetic procedure involves refluxing the dicarbonyl compound and the thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. The general reaction is depicted below:

R(CO)₂R' + 2 H₂NNHC(S)NR''R''' → R(C=NNHC(S)NR''R''')₂R' + 2 H₂O

This straightforward approach has been used to prepare a variety of symmetric bis(thiosemicarbazone) ligands. ucl.ac.uk

Specific Synthetic Approaches for Pyruvaldehyde-bis-thiosemicarbazone

The synthesis of this compound follows the general condensation reaction principle. Pyruvaldehyde (also known as methylglyoxal) is reacted with thiosemicarbazide to yield the desired product. morressier.com Research has been conducted on synthesizing derivatives of pyruvaldehyde thiosemicarbazone and their corresponding metal complexes for analysis. tntech.edu

One documented approach involves the reaction of pyruvaldehyde with five different thiosemicarbazides to produce a series of five distinct this compound compounds. morressier.com The resulting compounds were characterized using ¹H NMR to confirm their structures. morressier.com

A key challenge in the synthesis of this compound and its derivatives is controlling the reaction to avoid the formation of mixtures of mono- and bis-thiosemicarbazones. acs.org

Strategies for N4-Substitution and Other Structural Modifications

Modification of the thiosemicarbazone structure, particularly at the terminal N4-amino group, is a critical strategy for altering the properties of the resulting ligand and its metal complexes. nih.govasianjpr.com These modifications can significantly impact the structural, physical, and biological properties. nih.gov

N4-Substitution:

A common strategy involves the use of N4-substituted thiosemicarbazides in the condensation reaction. For example, N4-methylthiosemicarbazide or N4,N4-dimethylthiosemicarbazide can be used to introduce one or two methyl groups at the N4 position. acs.orgnih.gov This approach has been successfully used to synthesize a series of "mixed" bis(thiosemicarbazone) ligands where the two thiosemicarbazone moieties have different N4-substituents. acs.orgnih.gov

Synthesis of Unsymmetrical Bis(thiosemicarbazones):

The synthesis of unsymmetrical or "mixed" bis(thiosemicarbazone) ligands, where the two thiosemicarbazone functions are different, presents a greater synthetic challenge. acs.orgmdpi.com A stepwise reaction of a dicarbonyl with two different thiosemicarbazides often leads to a mixture of products that are difficult to separate. acs.org

To overcome this, a protection strategy can be employed. For instance, one of the carbonyl groups of the dicarbonyl starting material is protected as an acetal (B89532). acs.orgrsc.org The unprotected carbonyl group is then reacted with the first thiosemicarbazide. After this initial condensation, the protecting group is removed, and the second carbonyl group is reacted with a different thiosemicarbazide. acs.org

An example of this strategy is the synthesis of mixed pyruvaldehyde-bis-thiosemicarbazones. The synthesis starts with pyruvic aldehyde dimethyl acetal, which is condensed with one equivalent of a thiosemicarbazide. acs.org The resulting pyruvic aldehyde dimethyl acetal 2-thiosemicarbazone is then subjected to oxidative cleavage to deprotect the aldehyde, which is subsequently reacted with a second, different thiosemicarbazide to yield the desired mixed bis(thiosemicarbazone). acs.orgnih.gov

The table below summarizes the synthesis of various pyruvaldehyde-based mixed bis(thiosemicarbazone) ligands.

LigandStarting MaterialsKey Steps
CH₃C[=NNHC(S)NH₂]CH[=NNHC(S)NHMe]Pyruvic aldehyde dimethyl acetal, Thiosemicarbazide, N⁴-methylthiosemicarbazide1. Condensation with thiosemicarbazide. 2. Oxidative cleavage of the acetal. 3. Condensation with N⁴-methylthiosemicarbazide. acs.orgnih.gov
CH₃C[=NNHC(S)NHMe]CH[=NNHC(S)NH₂]Pyruvic aldehyde dimethyl acetal, N⁴-methylthiosemicarbazide, Thiosemicarbazide1. Condensation with N⁴-methylthiosemicarbazide. 2. Oxidative cleavage of the acetal. 3. Condensation with thiosemicarbazide. acs.orgnih.gov
CH₃C[=NNHC(S)NH₂]CH[=NNHC(S)NMe₂]Pyruvic aldehyde dimethyl acetal, Thiosemicarbazide, N⁴,N⁴-dimethylthiosemicarbazide1. Condensation with thiosemicarbazide. 2. Oxidative cleavage of the acetal. 3. Condensation with N⁴,N⁴-dimethylthiosemicarbazide. acs.orgnih.gov
CH₃C[=NNHC(S)NHMe]CH[=NNHC(S)NMe₂]Pyruvic aldehyde dimethyl acetal, N⁴-methylthiosemicarbazide, N⁴,N⁴-dimethylthiosemicarbazide1. Condensation with N⁴-methylthiosemicarbazide. 2. Oxidative cleavage of the acetal. 3. Condensation with N⁴,N⁴-dimethylthiosemicarbazide. acs.orgnih.gov

Challenges and Refinements in Ligand Synthesis

While the synthesis of bis(thiosemicarbazone) ligands appears straightforward, it can be problematic. researchgate.netnih.gov Several challenges can arise during the synthesis, which have led to various refinements in the synthetic methodologies.

Challenges:

Formation of Mixtures: A significant challenge, particularly with dicarbonyl compounds, is the difficulty in controlling the reaction to produce a single product. Often, a mixture of the 1:1 (mono-thiosemicarbazone) and 1:2 (bis-thiosemicarbazone) condensation products is obtained. researchgate.net

Low Solubility: The resulting mono- and bis-thiosemicarbazone ligands often have low solubility, which complicates their separation and purification. researchgate.net

Side Reactions: Unwanted side reactions can occur, leading to the formation of by-products. For example, the cyclization of monoketone thiosemicarbazone intermediates can form 1,2,4-triazine-3-thiones. mdpi.com

Difficulty in Synthesizing Unsymmetrical Ligands: As mentioned earlier, the direct stepwise synthesis of unsymmetrical bis(thiosemicarbazones) is often unsuccessful due to the formation of product mixtures. acs.org

Refinements:

Use of Protecting Groups: The use of protecting groups, such as acetals, is a key refinement to control the reactivity of dicarbonyl compounds and allow for the selective synthesis of unsymmetrical bis(thiosemicarbazone) ligands. ucl.ac.ukacs.orgrsc.org

Control of Reaction Conditions: Careful control of reaction conditions, such as stoichiometry and reaction time, can help to minimize the formation of unwanted by-products. For instance, using an excess of the dicarbonyl compound can favor the formation of the mono-substituted intermediate in the synthesis of unsymmetrical ligands. mdpi.com

Alternative Synthetic Routes: Researchers have developed alternative multi-step synthetic procedures to achieve higher purity and yield of the desired ligands. researchgate.net For example, a two-step procedure can be employed where a bis(thiosemicarbazide) is first synthesized and then reacted with an aldehyde. researchgate.net

The table below outlines some of the challenges and the corresponding refined strategies in the synthesis of bis(thiosemicarbazone) ligands.

ChallengeRefined Strategy/Solution
Formation of product mixtures (mono- vs. bis-substitution)Use of protecting groups to control reactivity of carbonyls. researchgate.netacs.org
Low solubility of products complicating separationDevelopment of chromatographic techniques for purification.
Formation of cyclic by-products (e.g., 1,2,4-triazines)Careful control of reaction conditions and pH. mdpi.com
Difficulty in synthesizing unsymmetrical ligandsStepwise synthesis with protection/deprotection of one carbonyl group. ucl.ac.ukacs.orgnih.gov

Coordination Chemistry and Metal Complexation of Pyruvaldehyde Bis Thiosemicarbazone

Chelation Properties with Transition Metal Ions (e.g., Copper, Cobalt, Nickel, Zinc, Gallium, Indium)

Pyruvaldehyde-bis-thiosemicarbazone is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms. Coordination typically occurs through the two sulfur atoms of the thiocarbonyl groups and the two azomethine nitrogen atoms. mdpi.comresearchgate.net This chelation results in the formation of stable five-membered rings, enhancing the thermodynamic stability of the resulting metal complexes. mdpi.com

The versatile donor set allows this compound to form complexes with a variety of transition metal ions. The coordination can occur with the ligand in its neutral form or after deprotonation of the hydrazinic protons, leading to neutral or charged complexes depending on the metal's oxidation state and the reaction conditions. researchgate.net The geometry of these complexes is influenced by the nature of the metal ion, with square planar, square pyramidal, and octahedral arrangements being common. researchgate.net

The complexation with specific metal ions has been a subject of extensive study:

Copper (Cu): Copper complexes of this compound, particularly Copper(II)-pyruvaldehyde-bis(N4-methylthiosemicarbazone) or 'Cu-PTSM', are the most widely investigated. nih.govnih.govnih.gov These complexes are typically neutral, lipophilic, and feature a square planar geometry. researchgate.netnih.gov The interaction between copper and mixed bis(thiosemicarbazone) ligands has also been explored to fine-tune the properties of the resulting radiopharmaceuticals. nih.govnih.gov

Nickel (Ni): Nickel(II) readily forms stable, square planar complexes with bis-thiosemicarbazone ligands. tntech.edursc.org These complexes are often diamagnetic, which makes them particularly suitable for characterization by NMR spectroscopy. researchgate.netrsc.org

Cobalt (Co): Cobalt can form complexes with thiosemicarbazones, and the resulting structures can be influenced by reaction conditions, sometimes leading to hexadentate metal complexes. mdpi.com The redox properties of cobalt complexes can be tuned by the ligand environment. rsc.org

Zinc (Zn): As a d¹⁰ metal ion, Zinc(II) forms stable, typically diamagnetic complexes. nih.gov

Gallium (Ga) and Indium (In): While less common in the provided literature for this compound specifically, other thiosemicarbazone derivatives are known to form stable complexes with p-block elements like gallium and indium. researchgate.net

Table 1: Chelation Properties of this compound with Various Metal Ions
Metal IonTypical Oxidation StateCommon Coordination GeometryNature of ComplexReferences
Copper (Cu)+2Square PlanarNeutral, Lipophilic researchgate.netnih.govnih.govnih.gov
Nickel (Ni)+2Square PlanarDiamagnetic researchgate.nettntech.edursc.org
Cobalt (Co)+2, +3Octahedral- mdpi.comrsc.orgjocpr.com
Zinc (Zn)+2Tetrahedral/Square PlanarDiamagnetic nih.gov
Gallium (Ga)+3Octahedral- researchgate.net
Indium (In)+3Octahedral- researchgate.net

Structural Elucidation of Metal-Pyruvaldehyde-bis-thiosemicarbazone Complexes

A combination of spectroscopic and analytical techniques is employed to determine the structure and properties of metal complexes with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the ligand and its diamagnetic metal complexes, such as those of Ni(II) and Zn(II). researchgate.nettntech.edunih.gov

¹H NMR: The proton NMR spectrum of the free ligand shows characteristic signals for the NH and NH₂ protons. researchgate.net Upon complexation, the signal corresponding to the thioamidic proton (N(2)H) often disappears, indicating deprotonation and coordination to the metal ion. researchgate.net The chemical shifts of other protons in the vicinity of the coordination sites also experience shifts, providing evidence of complex formation. tntech.edutntech.edu

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The resonance for the thiocarbonyl carbon (C=S) is particularly informative, as it typically shifts upon coordination of the sulfur atom to the metal center. researchgate.net

Table 2: Representative ¹H NMR Spectral Data for Thiosemicarbazone Ligands and Complexes
ProtonTypical Chemical Shift (δ, ppm) in Free LigandChange Upon ComplexationReferences
N(2)H (Thioamidic)~11.15 - 11.78 (singlet)Signal disappears (indicating deprotonation) researchgate.net
Azomethine (CH=N)~8.00Downfield or upfield shift researchgate.net
NH₂VariableBroadening or shift nih.gov

Mass Spectrometry

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight and confirm the stoichiometry of the metal complexes. jocpr.comnih.gov The technique can identify the molecular ion peak corresponding to the [M+L] fragment (where M is the metal and L is the ligand), confirming the formation of a 1:1 metal-to-ligand complex. researchgate.net

Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to study the electrochemical properties of the metal complexes, particularly their redox behavior. rsc.org For many complexes, such as those of copper, the Cu(II)/Cu(I) redox potential is a critical parameter that influences their biological activity and retention mechanisms in imaging applications. nih.gov The redox processes are significantly affected by the central metal ion and the substituents on the thiosemicarbazone ligand. rsc.org Studies have shown a strong correlation between the reduction potential of copper bis(thiosemicarbazone) complexes and their selectivity for hypoxic cells. nih.gov

Table 3: Factors Influencing Redox Potentials of Metal-Thiosemicarbazone Complexes
FactorInfluence on Redox PotentialReferences
Central Metal IonDetermines the accessible redox states (e.g., Cu(II)/Cu(I), Co(II)/Co(III)). rsc.orgrsc.org
Ligand SubstituentsElectron-donating or withdrawing groups on the ligand can tune the metal's redox potential. Alkyl groups on the diimine backbone are particularly influential. rsc.orgnih.gov
Solvent PolarityCan influence the stability of different oxidation states and affect disproportionation equilibria in solution. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor the electronic transitions within the ligand and the metal complex. nih.gov The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions associated with the azomethine (C=N) and thiocarbonyl (C=S) chromophores. researchgate.netnih.gov Upon complexation, these bands may shift, and new bands can appear in the visible region. researchgate.net These new bands are often assigned to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions, providing clear evidence of coordination. nih.govbath.ac.uk For example, the blue color of Cu(II) solutions is due to d-d transitions. bath.ac.uk

Table 4: Characteristic UV-Vis Absorption Bands for Thiosemicarbazone Ligands and Complexes
TransitionTypical Wavelength (nm)AssignmentReferences
π→π~215 - 311Transitions within the aromatic rings and C=N groups of the ligand. nih.gov
n→π~322Transition of non-bonding electrons (e.g., on azomethine nitrogen). nih.gov
d-d transitionsVisible Region (e.g., ~800 nm for Cu(H₂O)₆²⁺)Electronic transitions between d-orbitals of the transition metal ion. Often weak. bath.ac.uk
Ligand-to-Metal Charge Transfer (LMCT)Visible RegionElectron transfer from ligand orbitals to metal d-orbitals. researchgate.net

Stability and Redox Potential of Metal-Pyruvaldehyde-bis-thiosemicarbazone Complexes in Aqueous and Biological Media

The stability and redox properties of metal complexes with this compound are pivotal to their chemical behavior and biological activity. These characteristics are intricately linked to the nature of the central metal ion and the surrounding ligand framework.

The stability of these complexes in solution is quantified by their stability constants. Studies have been conducted on various thiosemicarbazone complexes to determine these constants, often using pH-metric methods. For instance, the stability constants for copper(II), nickel(II), and cobalt(II) complexes with 1-(3-bromo-4-hydroxy-5-methoxybenzylidene) thiosemicarbazide (B42300) have been determined in a dioxane-water mixture. researchgate.net Such studies provide a foundational understanding of the thermodynamic stability of the metal-ligand bond. The general order of stability for bivalent metal complexes of thiosemicarbazones often follows the Irving-Williams series.

The redox potential of metal-pyruvaldehyde-bis-thiosemicarbazone complexes is a key determinant of their mechanism of action in biological systems, particularly for copper complexes used in medical imaging and therapy. rsc.orgresearchgate.net The Cu(II)/Cu(I) redox couple is central to the biological activity of these compounds. mdpi.com The reduction of the Cu(II) complex to a Cu(I) species can lead to its trapping within cells, a principle exploited in positron emission tomography (PET) imaging. nih.gov

Research has demonstrated that the reductive retention of copper(II)-pyruvaldehyde-bis(N4-methylthiosemicarbazone) (Cu-PTSM) is dependent on NADH and is particularly sensitive to inhibitors of the mitochondrial electron transport chain, suggesting that complex I is involved in its reduction. nih.gov This selective reduction in metabolically active tissues underscores its potential as a functional imaging agent. nih.gov

The electronic properties of the ligand, specifically the substituents on the thiosemicarbazone moiety, can significantly tune the redox potential of the metal center. mdpi.comnsf.gov This allows for the rational design of complexes with specific redox properties tailored for particular applications. For example, a series of copper(II) bis(thiosemicarbazone) complexes with varying ligand substituents exhibited a range of redox potentials, which in turn correlated with their biological activity. mdpi.com

Table 1: Redox Potentials of Selected Copper(II)-bis-thiosemicarbazone Complexes

ComplexERed (Cu+2 → Cu+1) vs. Ag/AgCl (V)
Copper(II) complex with pyridylmethylenethiohydantoin ligand (C1)~ -0.07
Copper(II) complex with pyridylbenzimidazole ligand (C4)~ -0.27
Copper(II) complex with thiosemicarbazone ligand (C6)~ -0.52
Copper(II) complex with thiosemicarbazone ligand (C7)~ -0.58
Copper(II) complex with porphyrin ligand (C9)~ -0.79

This table presents data for a range of copper complexes with different ligand scaffolds to illustrate the influence of the ligand on the redox potential. Data sourced from a study by Lyubimov et al. (2022). mdpi.com

Impact of Ligand and Metal Ion Identity on Coordination Geometry

The coordination geometry of metal-pyruvaldehyde-bis-thiosemicarbazone complexes is dictated by the electronic configuration and preferred coordination number of the central metal ion, as well as by the steric and electronic properties of the ligand itself. researchgate.netnih.gov Thiosemicarbazone ligands can act as versatile chelators, coordinating to metal ions through the sulfur and hydrazinic nitrogen atoms. researchgate.net In the case of bis-thiosemicarbazone ligands, they typically act as tetradentate N2S2 donors.

Crystal structure analyses of various metal-bis-thiosemicarbazone complexes have provided detailed insights into their geometries. Palladium(II) complexes with substituted benzaldehyde (B42025) thiosemicarbazones have been observed to form square-planar complexes with a cis-geometry of the two N,S-chelating ligands. rsc.org Zinc(II) complexes with pyruvaldehyde thiosemicarbazone have been synthesized and structurally characterized, revealing the formation of both binuclear and tetranuclear structures depending on the specific ligand. nih.gov In a tetranuclear zinc(II) complex, each zinc ion was found to be in a square pyramidal N2S2 coordination environment. nih.gov

The nature of the substituents on the thiosemicarbazone ligand can also impact the coordination geometry. For example, in zinc(II) helicates derived from bis(thiosemicarbazone) ligands with a pyridine (B92270) spacer, small changes in the substituents on the ligand skeleton can influence the type of coordination isomerism observed. mdpi.com

Table 2: Selected Crystallographic Data for Metal-bis-thiosemicarbazone Complexes

ComplexMetal IonCoordination GeometryKey Bond Distances (Å) / Angles (°)Reference
[Zn4(L1)4]·2H2OZn(II)Square pyramidalZn-Zn: 3.330(2) - 3.716(2), C-S: 1.734(10) - 1.776(10) nih.gov
[Ni(MeATSM)]NO3Ni(II)Square-planar- mdpi.com
Zn(MeATSM)(OH2)Zn(II)Distorted square-base pyramid- mdpi.com
[Pd(NS–CH3)2]Pd(II)Square-planar (cis)- rsc.org
[Zn(AcTsc)2]Zn(II)Distorted octahedral- nih.gov

This table summarizes the coordination geometries of several metal-bis-thiosemicarbazone complexes as determined by X-ray crystallography. L1 = a pyruvaldehyde bis-thiosemicarbazone derivative, MeATSM = a dissymmetric bis(thiosemicarbazone) ligand, NS-CH3 = a benzaldehyde thiosemicarbazone derivative, AcTsc = (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone.

Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Metal Ion Homeostasis

A primary mechanism of action for Pyruvaldehyde-bis-thiosemicarbazone is its ability to function as a carrier for metal ions, delivering them across cellular membranes and leveraging the cell's own reductive environment to ensure their release and retention.

This compound, particularly when complexed with copper(II) to form Cu-PTSM, functions as an effective metal ionophore. Cu-PTSM is a stable, neutral, and lipophilic (fat-loving) complex. nih.govresearchgate.net These characteristics allow it to readily and passively diffuse across the lipid bilayers of cell membranes. nih.govpnas.org In this capacity, the thiosemicarbazone ligand acts as a delivery vehicle, transporting the copper ion into the cellular interior. pnas.org This ability to ferry metal ions into cells is a critical first step in its mechanism of action. pnas.org

Once inside the cell, the retention of the copper delivered by the thiosemicarbazone ligand is governed by a bioreductive trapping mechanism. pnas.org The stable copper(II)-PTSM complex undergoes a reduction to a much less stable copper(I)-PTSM complex. researchgate.netpnas.org This reduction is a key event; the resulting Cu(I) complex is labile, leading to the dissociation of the copper ion from the thiosemicarbazone ligand. researchgate.netpnas.org

The released copper ion, now in its +1 oxidation state and carrying a positive charge, is effectively trapped within the cell, as it cannot easily cross the cell membrane to exit. pnas.org The neutral, metal-free this compound ligand, however, is able to diffuse back out of the cell. pnas.org The trapped monovalent copper is then captured by intracellular macromolecules. pnas.org

This reductive process is not random; it is linked to specific cellular machinery. Studies have shown that the reduction is an enzymatic, NADH-dependent process. nih.govnih.gov In brain tissue, the reduction of Cu-PTSM is specifically carried out by the mitochondrial electron transport chain, with Complex I being a key participant. nih.govnih.govu-fukui.ac.jp Interestingly, the site of reduction can vary by cell type. In brain cells, the mitochondria are the primary location for Cu-PTSM reduction, whereas in Ehrlich ascites tumor cells, this process occurs specifically in the cytosolic fraction of the cell. nih.gov The more reducing environment characteristic of hypoxic tumor cells is also thought to facilitate the reduction of copper-bis(thiosemicarbazone) complexes, leading to selective retention in these cells. acs.org

Table 1: Cellular Location of Cu-PTSM Reduction

Cell Type Subcellular Location of Reduction Key Enzymatic System
Brain Cells Mitochondria nih.gov Mitochondrial Electron Transport System (Complex I) nih.govnih.gov
Ehrlich Ascites Tumor Cells Cytosol nih.gov Cytosolic enzymes nih.gov

Interaction with Biological Macromolecules

Beyond its role in metal ion transport, this compound and its metal chelates interact with a variety of crucial biological macromolecules, including enzymes, nucleic acids, and proteins.

The broader class of thiosemicarbazones has been investigated for its enzyme-inhibiting properties. For instance, certain para-substituted thiosemicarbazone derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, the most potent of these derivatives showed IC₅₀ values of 110.19 µM against AChE and 145.11 µM against BChE. nih.gov Furthermore, iron complexes of some thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, by destroying its essential tyrosyl free radical in an oxygen-dependent mechanism. benthamopenarchives.com

While direct studies specifying the inhibition of Glutathione S-transferases by this compound were not prominent in the reviewed literature, related research has shown that other compounds, such as bile acids, can inhibit these detoxification enzymes. nih.gov The primary enzymatic interaction identified specifically for the copper complex of Pyruvaldehyde-bis(N4-methylthiosemicarbazone) (Cu-PTSM) is its reduction by NADH-dependent enzymes within the mitochondrial electron transport chain, particularly Complex I. nih.govu-fukui.ac.jp

Table 2: Cholinesterase Inhibition by para-Substituted Thiosemicarbazone Derivatives

Compound Target Enzyme IC₅₀ (µM) Standard Drug (Galantamine) IC₅₀ (µM)
Compound 19 Acetylcholinesterase (AChE) 110.19 ± 2.32 104.5 ± 1.20
Compound 17 Acetylcholinesterase (AChE) 114.57 ± 0.15 104.5 ± 1.20
Compound 7 Acetylcholinesterase (AChE) 140.52 ± 0.11 104.5 ± 1.20
Compound 19 Butyrylcholinesterase (BChE) 145.11 ± 1.03 156.8 ± 1.50
Compound 9 Butyrylcholinesterase (BChE) 147.20 ± 0.09 156.8 ± 1.50
Compound 17 Butyrylcholinesterase (BChE) 150.36 ± 0.18 156.8 ± 1.50

Data from a study on para-substituted thiosemicarbazones, related to but distinct from this compound. nih.gov

The interaction of thiosemicarbazone derivatives with nucleic acids represents another area of investigation. Studies on related compounds, such as 2,9-disubstituted 1,10-phenanthroline (B135089) thiosemicarbazones, have shown that they can bind to and stabilize G-quadruplex structures in human telomeric DNA. nih.gov Additionally, there is evidence that certain metal-thiosemicarbazone complexes may interact with DNA through coordination with topoisomerase II, potentially stabilizing the enzyme-DNA complex. benthamopenarchives.com While these findings highlight a potential mechanism for related compounds, specific studies detailing the direct binding or interaction of this compound with nucleic acids are not extensively documented in the available research.

The copper complex of Pyruvaldehyde-bis(N4-methylthiosemicarbazone) (Cu-PTSM) exhibits significant interactions with serum albumin, the most abundant protein in blood plasma. nih.govnih.gov This binding is notably species-dependent; Cu-PTSM and the related Cu-ATSM show a strong interaction with human serum albumin (HSA) that is not observed with albumins from many other animal species, including rat, cow, pig, and dog. nih.govnih.gov This specific, high-affinity interaction occurs at the IIA site of HSA. nih.govnih.gov

The structural features of the thiosemicarbazone ligand influence this binding. The selective interaction with HSA is observed for complexes with only methyl or hydrogen substituents on the carbon atoms of the diimine backbone. nih.govnih.gov Introducing bulkier substituents at these positions disrupts the specific affinity for the IIA binding site on HSA. nih.gov It has also been proposed that thiosemicarbazones can chelate copper directly from the N-terminal binding site of HSA and subsequently form ternary conjugates with the protein. researchgate.net This interaction with serum albumin is a critical factor in the biodistribution and pharmacokinetics of the compound. nih.gov

Intracellular Processes and Pathways Affected by this compound

The biological activity of this compound is intrinsically linked to its function as a metal-complexing agent, typically with copper (Cu-PTSM). Its mechanisms of action are rooted in the chemical properties of the complex, which allow it to cross cellular membranes and participate in intracellular redox reactions.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

The generation of reactive oxygen species is implicated in the etiology of various human diseases, including cancer. nih.gov The mechanism of action for many thiosemicarbazone complexes involves their ability to disrupt the cellular redox balance. The reduction of the copper(II) in the Cu-PTSM complex to copper(I) is a key step in its intracellular retention. researchgate.netnih.gov This redox cycling process, involving the transfer of electrons, can potentially lead to the formation of superoxide (B77818) radicals and other reactive oxygen species, thereby inducing oxidative stress within the cell. The intracellular environment, particularly the availability of reducing agents like NADH, plays a crucial role in this process. nih.govnih.gov

Cellular Uptake and Subcellular Distribution in in vitro Cell Line Models

The cellular uptake and subsequent distribution of this compound are critical to its mechanism of action. As a neutral and lipophilic complex, Cu-PTSM is able to rapidly diffuse across cell membranes. nih.govnih.gov

The primary mechanism for cellular entry is considered to be passive diffusion, where the molecule moves across the cell membrane down its concentration gradient without the need for a protein transporter. researchgate.net However, some studies on similar copper bis(thiosemicarbazone) complexes suggest that active or protein-mediated uptake mechanisms may also play a partial role, as accumulation can be temperature-sensitive in certain cell lines. acs.org

Once inside the cell, the fate of the complex is determined by the intracellular redox environment. The stable Cu(II)-PTSM complex is reduced to a less stable Cu(I) form. researchgate.net This change in oxidation state leads to the dissociation of the copper ion from the thiosemicarbazone ligand. The resulting charged Cu(I) ion is trapped within the cell by binding to intracellular macromolecules, while the neutral ligand can diffuse back out. researchgate.net

The subcellular location of this reductive trapping varies significantly between different cell types, as detailed in the studies below.

Cell Type/ModelPrimary Site of ReductionKey FindingsReference
Murine Brain Homogenate MitochondriaReduction of Cu(II)-PTSM to Cu(I) is specifically initiated by the mitochondrial enzymatic system. nih.govnih.gov
Ehrlich Ascites Tumor Cells Cytosol/MicrosomesThe cytosolic fraction is the specific site of Cu-PTSM reduction, in contrast to brain cells. nih.govnih.gov
C6 Rat Glioma Cells IntracellularUptake of ⁶⁴Cu-PTSM increased for 180 minutes before stabilizing. The labeling efficiency was negatively impacted by the presence of serum. researchgate.net
Fibrosarcoma-bearing mice Tumor TissueSignificant tumor uptake was observed 2 hours post-injection. nih.gov

This differential distribution, with retention in the mitochondria of normal brain cells and in the cytosol of tumor cells, highlights the compound's sensitivity to the specific metabolic and redox characteristics of the cell. nih.gov

Investigation of Biological Activities in Pre Clinical and Model Systems

Evaluation of Cellular Proliferation and Viability in Cell Line Models

The cytostatic and cytotoxic properties of thiosemicarbazones, including Pyruvaldehyde-bis-thiosemicarbazone, have been extensively evaluated in various cancer cell line models. These studies are crucial in determining the compound's potential as an anti-neoplastic agent.

Thiosemicarbazones have demonstrated notable anti-proliferative activity against a diverse array of cancer cell types. The efficacy of these compounds is often attributed to their ability to chelate metal ions, which are essential for cell proliferation.

Research has shown that the anti-proliferative effects of thiosemicarbazones can vary significantly depending on the specific chemical structure of the compound and the type of cancer cell being targeted. For instance, studies on a series of novel thiosemicarbazones revealed a range of cytotoxic properties against several human tumor cell lines, including prostate (PC-3, DU145), cervical (HeLa), breast (MCF-7), and colon (HT-29) cancer cells. researchgate.net In some cases, the neutral form of a thiosemicarbazone derivative exhibited modest selectivity for prostate tumor cells over healthy prostate cells. researchgate.net

Metal complexes of thiosemicarbazones have also been a focus of investigation. Copper complexes, in particular, such as Copper-pyruvaldehyde-bis(N4-methylthiosemicarbazone) or Cu-PTSM, have been identified for their potential to inhibit cancer cell implantation and growth. nih.gov The neutral and lipophilic nature of these complexes facilitates their diffusion into cells. nih.gov Further studies on N4,N4-dimethylated thiosemicarbazone metal complexes highlighted their anti-proliferative potential against human leukemia cell lines (U937). nih.gov

The table below summarizes the anti-proliferative activity of various thiosemicarbazone derivatives in different cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCell LineIC50 Value (µM)Reference
4-phenyl-1-(acetone)-thiosemicarbazoneH460 (lung)>100 researchgate.net
4-phenyl-1-(acetone)-thiosemicarbazoneK562 (leukemia)>100 researchgate.net
4-phenyl-1-(2'-chloro-benzaldehyde)-thiosemicarbazoneH460 (lung)16.5 researchgate.net
4-phenyl-1-(2'-chloro-benzaldehyde)-thiosemicarbazoneK562 (leukemia)2.5 researchgate.net
2-hydroxy naphthaldehyde thiosemicarbazoneK562 (leukemia)0.30 researchgate.net
2-hydroxy naphthaldehyde thiosemicarbazoneM-14 (melanoma)7.30 researchgate.net
4-phenyl-1-(2'-hydroxynaph-aldehyde) thiosemicarbazoneK562 (leukemia)0.60 researchgate.net
4-phenyl-1-(2'-hydroxynaph-aldehyde) thiosemicarbazoneM-14 (melanoma)6.40 researchgate.net
6-(1-trifluoroethoxy) pyridine-3-carbaldehyde thiosemicarbazoneH460 (lung)3.36 researchgate.net
6-(1-trifluoroethoxy) pyridine-3-carbaldehyde thiosemicarbazoneHuTu80 (duodenum)21.35 researchgate.net
6-(1-trifluoroethoxy) pyridine-3-carbaldehyde thiosemicarbazoneDU145 (prostate)10.25 researchgate.net
6-(1-trifluoroethoxy) pyridine-3-carbaldehyde thiosemicarbazoneMCF-7 (breast)15.65 researchgate.net
6-(1-trifluoroethoxy) pyridine-3-carbaldehyde thiosemicarbazoneM-14 (melanoma)12.45 researchgate.net
6-(1-trifluoroethoxy) pyridine-3-carbaldehyde thiosemicarbazoneHT-29 (colon)18.55 researchgate.net

Beyond inhibiting proliferation, certain thiosemicarbazone derivatives have been shown to actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for an effective anti-cancer agent.

Studies have indicated that the mechanism of anticancer action for some thiosemicarbazides involves the induction of apoptosis. nih.gov For example, novel steroidal 5α,8α-endoperoxide derivatives featuring a thiosemicarbazone side-chain have been identified as potent inducers of apoptosis. mdpi.com One such derivative, compound 7j, was found to be highly effective against HepG2 (liver cancer) cells. mdpi.com

The apoptotic process initiated by these compounds often involves the intrinsic, or mitochondrial, pathway. In HepG2 cells, compound 7j was observed to cause a loss of mitochondrial membrane potential (MMP), which is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis. mdpi.com This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, as well as the activation of the caspase cascade, a family of proteases that execute the apoptotic program. mdpi.com The generation of reactive oxygen species (ROS) was also implicated in this process. mdpi.com

Furthermore, the reduction of copper(II)-pyruvaldehyde-bis(N4-methylthiosemicarbazone) (Cu-PTSM) has been studied in brain mitochondria. nih.gov Research suggests that the electron transport chain, specifically complex I, is involved in the reduction of Cu-PTSM. nih.gov This interaction with mitochondrial components highlights a potential mechanism for inducing cellular stress and subsequent apoptosis.

Antimicrobial Activity Studies

In addition to their anti-cancer properties, thiosemicarbazones have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential therapeutic agents for various infectious diseases.

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. Thiosemicarbazones have shown promise in addressing this challenge.

Metal-chelating thiosemicarbazones are being investigated for their potential to combat MRSA. nih.gov Their antibacterial activity is often linked to their interaction with metals like copper. nih.gov One study identified a potent thiosemicarbazone, designated R91, which exhibited significant antimicrobial activity against numerous S. aureus isolates, including MRSA, and other Gram-positive bacteria. nih.gov Mechanistic studies revealed that R91 induces copper and oxidative stress responses in the bacteria and was found to stimulate the production of hydrogen peroxide, which contributed to its antimicrobial effect. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a thiosemicarbazone derivative (L1) against various bacterial strains, including S. aureus.

Bacterial StrainMIC (mg/L)Reference
Bacillus cereus ŁOCK 080710 nih.gov
Staphylococcus aureus ATCC 6538100 nih.gov
Staphylococcus epidermidis ATCC 12228100 nih.gov
Listeria monocytogenes ATCC 19115100 nih.gov
Bacillus subtilis ATCC 6633200 nih.gov

Thiosemicarbazones have also been evaluated for their activity against a range of viruses. Research has focused on their potential to inhibit viral replication and spread.

Studies have explored the antiviral activity of thiosemicarbazones derived from α-amino acids against the Dengue virus. nih.gov In vitro assays demonstrated that these compounds could prevent Dengue virus infection in Vero cells in a dose-dependent manner. nih.gov One particular compound, Bz-Trp-TSC, showed high potency against all four serotypes of the Dengue virus, marking it as a promising lead for antiviral drug development. nih.gov

Furthermore, metal complexes of thiosemicarbazones have been investigated for their antiviral effects. Platinum (II) and palladium (II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have been studied for their activity against herpes simplex virus 1 (HSV-1). researchgate.net Some of these complexes were found to inhibit HSV-1 infection, with their efficacy being related to their chemical structure. researchgate.net More recently, new bis-thiazole derivatives synthesized from bis-thiosemicarbazone have been investigated for their antiviral activity against Coxsackievirus B. nih.gov One derivative, in particular, demonstrated strong viral inhibition. nih.gov

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasites, necessitates the discovery of new antimalarial agents. Bis-thiosemicarbazones have emerged as a class of compounds with significant potential in this area.

Research has shown that bis-thiosemicarbazones containing a central pyridyl core exhibit potent antimalarial activity in vitro against the NF54 chloroquine-sensitive strain of Plasmodium falciparum. nih.gov The activity of these compounds is highly dependent on the nature of the central aromatic ring. Compounds with a non-coordinating benzene (B151609) core were found to be inactive, while those with a pyridyl core demonstrated moderate to potent antimalarial effects, with four compounds showing IC50 values below 250 nM. nih.gov The mechanism of action is believed to involve the sequestration and activation of ferric iron, which is crucial for the parasite's survival. nih.gov

The table below shows the in vitro antimalarial activity of selected bis-thiosemicarbazone derivatives against P. falciparum.

CompoundCentral CoreIC50 (nM) against P. falciparum (NF54)Reference
Derivative 1Pyridyl< 250 nih.gov
Derivative 2Pyridyl< 250 nih.gov
Derivative 3Pyridyl< 250 nih.gov
Derivative 4Pyridyl< 250 nih.gov
Derivative 5BenzeneInactive nih.gov

Hypoxia-Selective Activity in Cellular and in vivo Animal Models

The family of copper-bis(thiosemicarbazone) complexes has been extensively studied for its potential in imaging hypoxic tissues, which are characteristic of many solid tumors. The hypoxia selectivity of these compounds is intrinsically linked to their electrochemical properties, specifically their Cu(II)/Cu(I) redox potential. nih.gov The underlying mechanism, often referred to as the "reductive trapping model," posits that the neutral, lipid-soluble Cu(II) complex can freely diffuse into cells. In the highly reducing environment of hypoxic cells, the Cu(II) center is reduced to Cu(I). This reduction leads to the dissociation of the less stable Cu(I) complex, trapping the copper ion within the cell, as the charged ion cannot easily cross the cell membrane. The free ligand is then able to diffuse back out of the cell. researchgate.netacs.org

In contrast, under normal oxygen (normoxic) conditions, the intracellular environment is less reducing. Therefore, the Cu(II) complex remains intact and, due to its lipophilicity, can be washed out of the cell. acs.org The degree of hypoxia selectivity is highly dependent on the specific molecular structure of the bis(thiosemicarbazone) ligand. nih.gov

Studies comparing a range of these complexes have demonstrated that those with lower redox potentials are essential for achieving high hypoxia selectivity. nih.govkcl.ac.uk Research on EMT6 tumor cells in vitro showed that while all tested copper-bis(thiosemicarbazone) complexes were efficiently taken up by the cells, their retention under hypoxic versus normoxic conditions varied significantly. nih.govresearchgate.net

Specifically for the copper complex of pyruvaldehyde-bis(N4-methylthiosemicarbazone), often abbreviated as Cu-PTSM, it demonstrates high uptake in tumor cells regardless of the oxygen concentration. researchgate.net This contrasts with other analogues, such as copper-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM), which exhibits markedly enhanced retention in hypoxic cells and is considered more hypoxia-selective. acs.orgresearchgate.net The different behavior is attributed to their distinct reduction potentials; endogenous reductants present in normal cells are capable of reducing Cu(II)(GTSM) (a related glyoxal-based complex) but not the more stable Cu(II)(ATSM). The more intensely reducing environment of a hypoxic cell is required to reduce Cu(II)(ATSM) and trap its copper payload. acs.org This positions Cu-PTSM as an intermediate compound in terms of hypoxia selectivity within this class of molecules. researchgate.net

ComplexRelative Hypoxia SelectivityRetention Mechanism
Cu-ATSMHighTrapped selectively in hypoxic cells due to reduction. acs.orgresearchgate.net
Cu-PTSMIntermediate/LowHigh uptake in cells largely independent of oxygen levels. researchgate.net
Cu-GTSMNon-selectiveTrapped non-selectively in both normoxic and hypoxic cells. acs.org

Applications as Research Probes in Biological Imaging

This compound, particularly when complexed with a positron-emitting copper radioisotope such as 64Cu or 62Cu, serves as a valuable research probe for in vivo biological imaging with Positron Emission Tomography (PET). nih.govnih.gov The resulting radiopharmaceutical, 64Cu-PTSM, is a neutral, lipophilic complex that can readily diffuse across cell membranes. nih.govnih.gov Its retention in tissues is primarily linked to blood flow and the metabolic state of the cells, which has led to its application in several areas of pre-clinical research. nih.govnih.gov

The ability to label cells ex vivo and track their migration in vivo is a powerful tool in biological research. 64Cu-PTSM has been successfully employed as a cell labeling agent for PET imaging studies of cell trafficking in mice. researchgate.netpnas.org In one key study, C6 rat glioma cells were labeled with 64Cu-PTSM. The labeling efficiency was found to be directly proportional to the concentration of 64Cu-PTSM. researchgate.netpnas.org Importantly, the labeling procedure did not significantly impact the viability or proliferation rate of the C6 cells when compared to unlabeled control cells. pnas.org

Once labeled, the cells can be administered to animal models, and their distribution can be monitored over time using PET imaging. pnas.org

Lymphocyte Tracking : When 64Cu-PTSM-labeled lymphocytes were infused into a mouse, a transient accumulation of radioactivity was clearly detected in the spleen. researchgate.netpnas.org This is in stark contrast to the administration of 64Cu-PTSM alone, where the liver was the primary organ of localization. researchgate.netpnas.org

Tumor Cell Tracking : After intravenous injection into mice, 64Cu-PTSM-labeled C6 glioma cells were observed to traffic to the lungs and liver. researchgate.net

These results demonstrate the feasibility of using 64Cu-PTSM to label both immune and non-immune cells for tracking studies. The 12.7-hour half-life of 64Cu allows for longer monitoring periods (up to 24–36 hours) compared to tracers labeled with shorter-lived isotopes like 18F (110-minute half-life). researchgate.netpnas.org

62Cu-PTSM and 64Cu-PTSM have been effectively used as radiotracers to quantify tissue blood flow in various organs, including the brain and heart, in rodent models. nih.govnih.gov The principle behind this application is that the tracer is delivered to the tissue in proportion to blood flow and is then rapidly trapped, allowing for static imaging to reflect perfusion. nih.gov

In studies using rat models, 64Cu-PTSM showed excellent uptake in the brain and heart following intravenous injection, exhibiting retention characteristics similar to that of microspheres, a gold standard for blood flow measurement. nih.govnih.gov A dual-tracer study directly compared blood flow estimates from 64Cu-PTSM with those from cobalt-57 (B224739) labeled microspheres in rats. The results showed a close agreement between the two methods, particularly in tissues with low to moderate blood flow. nih.gov

Tissue (Rat Model)Mean Blood Flow (64Cu-PTSM) (ml/min/g)Mean Blood Flow (57Co Microspheres) (ml/min/g)Mean Difference (ml/min/g)
Muscle0.080.070.01
Brain0.520.430.09
Kidney2.292.45-0.16
nih.gov

These findings validate the use of a simple trapped tracer model for deriving blood flow estimates with Cu-PTSM and PET imaging. nih.gov This application has also been extended to non-human primate models, where baboon studies confirmed the high efficiency of 62Cu-PTSM extraction into the brain, supporting its potential for cerebral perfusion PET imaging. nih.gov

Structure Activity Relationship Sar Studies

Correlating Ligand Structural Modifications with Metal Chelation Efficacy and Stability

The ability of pyruvaldehyde-bis-thiosemicarbazone to form stable complexes with metal ions is fundamental to its biological function. The thiosemicarbazone moiety provides essential donor atoms (nitrogen and sulfur) for metal coordination. nih.gov Modifications to the ligand's backbone and terminal groups can significantly impact the stability and reactivity of the resulting metal complexes.

The core structure of thiosemicarbazones, particularly the α(N)-heterocyclic variants, demonstrates that a tridentate nature is a key factor for effective chelation. benthamopenarchives.com The stability and efficacy of these metal complexes are influenced by the aromatic system of the ligand. benthamopenarchives.com For instance, the introduction of different substituents can alter the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond. Generally, thiosemicarbazones are recognized for their strong coordination tendencies, leading to the formation of stable complexes. nih.gov

Ligand ModificationEffect on Metal ChelationReference
Tridentate Nature of LigandEnhances chelation efficacy benthamopenarchives.com
Aromatic System ModificationInfluences stability of the metal complex benthamopenarchives.com
Substituent-Induced Electron Density ChangesAlters metal-ligand bond strength nih.gov
Conformational Arrangement (e.g., syn-closed)Facilitates metal ion chelation researchgate.net

Relationship between Substituent Effects and Cellular Uptake/Retention

The cellular uptake and retention of this compound and its derivatives are critical determinants of their biological activity. These processes are heavily influenced by the physicochemical properties of the molecule, which can be fine-tuned by adding or modifying substituents.

The retention of these compounds within cells is often linked to intracellular reduction. For example, the retention of ⁶⁴Cu-labeled pyruvaldehyde-bis(N⁴-methylthiosemicarbazonato)copper(II) (⁶⁴Cu-PTSM) is significantly increased in cells with knocked-down expression of the MDR1 protein, a multidrug resistance protein. benthamopenarchives.com This suggests that the cellular machinery for efflux can recognize and transport these complexes, and modifications that circumvent this recognition could enhance retention.

Studies on Cu-PTSM have shown a differential retention mechanism between brain and tumor cells. In the brain, retention is associated with mitochondrial reduction, whereas in Ehrlich ascites tumor cells, reduction occurs primarily in the cytosolic fraction. nih.gov This highlights that the cellular environment and the specific metabolic pathways available can dictate the retention of these compounds.

Substituent/Structural FeatureEffect on Cellular Uptake/RetentionMechanismReference
Lipophilic NatureRapid diffusion into cellsPassive diffusion across cell membrane nih.govnih.gov
N4-Methyl GroupsInfluences lipophilicity and cellular uptakeAlteration of physicochemical properties
Interaction with MDR1 ProteinReduced retention due to effluxActive transport out of the cell benthamopenarchives.com
Intracellular ReductionEnhanced retentionTrapping of the reduced, charged species nih.gov

Elucidating Structural Determinants for Specific Molecular Target Interactions

The therapeutic and diagnostic utility of this compound derivatives stems from their interaction with specific molecular targets within the cell. The structural features of these compounds are paramount in determining this specificity.

The metal-complexed form of thiosemicarbazones is often the biologically active species. For instance, metal derivatives of 1,2-naphthoquinone-2-thiosemicarbazone have been shown to antagonize topoisomerase II activity, a mechanism not observed with the ligand alone. benthamopenarchives.com This indicates that the metal center plays a crucial role in the interaction with the molecular target.

In the case of Cu-PTSM, the reduction of the Cu(II) complex to Cu(I) is a key event. nih.gov In brain mitochondria, this reduction is specifically dependent on NADH and is thought to involve complex I of the electron transport chain. nih.gov This specific interaction makes Cu-PTSM a potential imaging agent for mitochondrial function. nih.gov The reduction is enzymatic and leads to the dissociation of the complex, trapping the copper inside the cell. nih.gov

Structural DeterminantMolecular Target/InteractionMechanism of ActionReference
Metal ComplexTopoisomerase IIStabilization of topoisomerase II-DNA complexes benthamopenarchives.com
Cu(II)-PTSMMitochondrial Complex INADH-dependent reduction of Cu(II) to Cu(I) nih.gov
Benzimidazole MoietyVaries (Antimicrobial/Anticancer)Alteration of electronic properties and target affinity researchgate.net
Electron-donating/withdrawing groupsVariesModulation of molecular electronic properties researchgate.net

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biomolecule like a protein or DNA. mdpi.com This method is instrumental in understanding the intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov For thiosemicarbazone derivatives, docking studies have been crucial in elucidating their mechanisms of action by identifying potential biological targets and predicting binding affinities. mdpi.commdpi.com

Research has shown that thiosemicarbazone compounds can interact with various biomolecules. Docking simulations have been performed to explore the binding modes of these compounds within the active sites of enzymes and on the surface of macromolecules like DNA and human serum albumin (HSA). mdpi.comscielo.brnih.gov For instance, studies on indole-thiosemicarbazone compounds revealed their ability to interact with both HSA and DNA, with the indole (B1671886) rings intercalating between DNA base pairs. scielo.br The binding energy, calculated in kcal/mol, is a key output of docking simulations, indicating the strength of the interaction; a more negative value suggests a stronger binding affinity. scielo.br

In one study, various indole-thiosemicarbazone derivatives were docked against DNA and HSA. The results, summarized in the table below, show a range of binding affinities, suggesting that small structural modifications can significantly influence how these compounds interact with biological targets. scielo.brresearchgate.net For example, compound PR05 showed the highest affinity for the DNA minor groove, while PR09 had the strongest interaction with HSA. scielo.brresearchgate.net Such studies are vital for understanding the structure-activity relationships that govern the biological activity of these compounds. mdpi.com

Molecular Docking Binding Energies of Indole-Thiosemicarbazone Derivatives with Biomolecules scielo.brresearchgate.net
CompoundTarget BiomoleculeBinding Energy (kcal/mol)
PR05DNA (Minor Groove Binding - 1BNA)-11.15
PR05DNA (Intercalation - 1Z3F)-8.88
PR09Human Serum Albumin (HSA - 1AO6)-10.00
PR07DNA (Minor Groove Binding - 1BNA)-8.21
PR07Human Serum Albumin (HSA - 1AO6)-7.38
PR03DNA (Intercalation - 1Z3F)-7.99
PR04DNA (Intercalation - 1Z3F)-7.99

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. q-chem.comnih.gov It has become a primary tool in computational chemistry for its balance of accuracy and computational cost. q-chem.com DFT calculations are used to determine molecular geometries, reaction energies, and spectroscopic properties, providing deep insights into the stability and reactivity of compounds like Pyruvaldehyde-bis-thiosemicarbazone. mdpi.comnih.govijcce.ac.ir

A key application of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijcce.ac.irnih.gov A smaller energy gap generally implies higher reactivity. ijcce.ac.ir

Other important descriptors derived from DFT include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. ijcce.ac.irscispace.com These theoretical calculations help establish structure-activity relationships by correlating electronic properties with observed chemical behavior and biological activity. mdpi.com For example, DFT studies on thiosemicarbazone ligands and their metal complexes have been used to explain their corrosion inhibition properties and antibacterial activity by analyzing their interaction energies and electronic parameters. nih.gov

Key Parameters from DFT Calculations for Reactivity Analysis ijcce.ac.irscispace.com
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
ΔEgap (ELUMO - EHOMO)HOMO-LUMO Energy GapCorrelates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.Identifies regions for electrophilic and nucleophilic attack.
Chemical Potential (µ)First derivative of energy with respect to the number of electrons.Measures the escaping tendency of an electron from a system.
Chemical Hardness (η)Second derivative of energy.Measures resistance to change in electron distribution.

Molecular Dynamics Simulations to Model Complex Biological Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comrice.edu By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, from small molecules to large biological complexes like protein-ligand systems. mdpi.comfrontiersin.org This technique is particularly valuable for understanding how ligands like this compound and its metal complexes behave in a biological environment, such as in solution or when bound to a protein. mdpi.com

A primary use of MD simulations in drug design is to assess the stability of a ligand-biomolecule complex predicted by molecular docking. nih.govrsc.org The simulation tracks the complex over a period, and its stability is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds maintained over time. rsc.org A low and stable RMSD value for the complex indicates that the ligand remains securely bound in the active site and that the protein's structure is not significantly perturbed. nih.gov

MD simulations can also reveal conformational changes in both the ligand and the protein upon binding, providing insights into the induced-fit mechanisms. mdpi.com The binding free energy, which can be calculated from MD trajectories, offers a more accurate estimation of binding affinity than docking alone because it accounts for the dynamic nature of the system and the effects of the solvent. mdpi.com These simulations confirm the stability of ligand binding and help to refine the understanding of the interactions that drive molecular recognition. mdpi.comrsc.org

Parameters Analyzed in Molecular Dynamics Simulations nih.govrsc.org
ParameterDescriptionPurpose in Analysis
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure.Assesses the structural stability and convergence of the simulation. Low, stable values indicate a stable complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue from its average position over the simulation time.Identifies flexible and rigid regions within the protein-ligand complex.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and the biomolecule.Determines the key hydrogen bond interactions that contribute to binding stability.
Binding Free EnergyCalculates the free energy change upon ligand binding (e.g., using MM/PBSA or MM/GBSA methods).Provides a more accurate estimation of binding affinity by considering dynamics and solvation effects.

Future Directions and Emerging Research Avenues for Pyruvaldehyde Bis Thiosemicarbazone

While Pyruvaldehyde-bis-thiosemicarbazone and its derivatives have been subjects of significant research, particularly as metal-chelating agents and potential imaging probes, several emerging avenues promise to deepen the understanding of their biochemical interactions and expand their utility as research tools. Future investigations are moving beyond foundational studies to embrace rational design, advanced biological models, and the exploration of novel mechanistic pathways.

Q & A

Basic Research Questions

Q. How is Pyruvaldehyde-bis-thiosemicarbazone (PTS) synthesized and characterized in cobalt(III) complexes?

  • Methodological Answer : PTS-based cobalt(III) complexes are synthesized by reacting this compound with cobalt salts and axial ligands (e.g., NH₃, imidazole, benzylamine). Characterization involves multinuclear NMR spectroscopy to confirm ligand coordination, mass spectrometry for molecular weight validation, cyclic voltammetry to assess redox properties, and X-ray crystallography to determine geometric and electronic structures. Stability in phosphate-buffered saline (PBS) is evaluated via UV-vis spectroscopy, showing axial ligand-dependent stability (NH₃ > imidazole > benzylamine) .

Q. What analytical techniques confirm the structure and purity of PTS ligands and their metal complexes?

  • Methodological Answer : Structural verification employs IR spectroscopy to identify thiosemicarbazone C=S and N-H stretching vibrations. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms ligand protonation states and metal coordination shifts. Purity is assessed via thin-layer chromatography (TLC) and elemental analysis. For metal complexes, X-ray crystallography resolves bond lengths and angles, while cyclic voltammetry reveals redox potentials critical for biological activity .

Advanced Research Questions

Q. How do axial ligand variations in cobalt(III)-PTS complexes influence their stability and cellular uptake?

  • Methodological Answer : Axial ligands modulate stability through steric and electronic effects. For example, NH₃ stabilizes cobalt(III)-PTS complexes in PBS better than imidazole or benzylamine due to stronger σ-donor properties. Cellular uptake, quantified via inductively coupled plasma mass spectrometry (ICP-MS), shows that complexes with NH₃ exhibit lower uptake than those with hydrophobic ligands (e.g., benzylamine), highlighting the role of lipophilicity in membrane permeability .

Q. What role does the equatorial ligand (PTS vs. ATS/GTS) play in the cytotoxicity of cobalt(III) bis(thiosemicarbazone) complexes?

  • Methodological Answer : The equatorial ligand dictates cellular uptake and cytotoxicity. Diacetyl-bis-thiosemicarbazone (ATS) complexes show 3–5× higher uptake than PTS or glyoxal-bis-thiosemicarbazone (GTS) in cancer cells, correlating with enhanced cytotoxicity. This is determined via MTT assays, where ATS complexes exhibit IC₅₀ values 50% lower than PTS analogues. Copper-depletion studies using tetrathiomolybdate further link cytotoxicity to copper-dependent pathways .

Q. How do electronic structure differences between PTS and hypoxia-selective analogues (e.g., ATSM) affect their redox behavior and hypoxia selectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that hypoxia-selective ligands like ATSM have metal-based LUMOs (singlet reduction), while PTS exhibits ligand-based LUMOs (triplet reduction). Cyclic voltammetry confirms PTS complexes undergo irreversible reduction in acidic conditions, releasing free ligands, whereas ATSM complexes reversibly oxidize, enabling hypoxia-selective retention. Electrochemical studies under controlled O₂ levels validate this redox-driven selectivity .

Q. How to resolve discrepancies in hypoxic activity observed between in vitro and in vivo models for PTS-containing complexes?

  • Methodological Answer : Discrepancies arise from differences in tumor microenvironment complexity. In vitro hypoxia assays (e.g., using CoCl₂ or gas chambers) may not fully replicate in vivo redox gradients. To address this, combine in vitro assays with in vivo imaging (e.g., PET with ⁶⁴Cu-PTSM) and transcriptomic profiling of hypoxia markers (HIF-1α, CA9). Adjust experimental O₂ levels (1–5% O₂) to better mimic physiological hypoxia .

Q. Why does copper depletion reduce the cytotoxicity of cobalt(III)-PTS complexes, and how is this experimentally determined?

  • Methodological Answer : Copper chelation by tetrathiomolybdate disrupts intracellular copper pools required for PTS complex activation. Cytotoxicity assays (MTT or clonogenic survival) pre- and post-chelation show >60% reduction in potency. ICP-MS confirms decreased cellular cobalt uptake, while Western blotting reveals downregulation of copper transporters (CTR1, ATP7A/B), linking efficacy to copper homeostasis .

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